(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17211036
InChI: InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20-,21-/m0/s1
SMILES:
Molecular Formula: C22H44O4
Molecular Weight: 372.6 g/mol

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid

CAS No.:

Cat. No.: VC17211036

Molecular Formula: C22H44O4

Molecular Weight: 372.6 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid -

Specification

Molecular Formula C22H44O4
Molecular Weight 372.6 g/mol
IUPAC Name (2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid
Standard InChI InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20-,21-/m0/s1
Standard InChI Key NIMYTNQMVAFHGS-ACRUOGEOSA-N
Isomeric SMILES CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)O
Canonical SMILES CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid, reflects its stereochemical configuration. The carbon chain comprises 16 carbons in the hexadecanoic acid moiety, with a hexyl group (-C₆H₁₃) branching at the 2-position. Hydroxyl groups at the 3- and 5-positions introduce polarity, influencing solubility and reactivity. The absolute configuration (2S,3S,5S) is critical for its biological activity and synthetic utility.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC22H44O4\text{C}_{22}\text{H}_{44}\text{O}_4
Molecular Weight372.6 g/mol
CAS Number130793-30-5
IUPAC Name(2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid
SMILES NotationCCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O

The compound’s isomeric SMILES string confirms the stereospecific arrangement of functional groups, which is further validated by its InChIKey (NIMYTNQMVAFHGS-ACRUOGEOSA-N).

Synthesis and Manufacturing

Optimization Challenges

Key challenges include maintaining stereochemical integrity during hydroxylation and achieving regioselective benzylation. The patent US8637700B2 reports yields exceeding 70% for analogous compounds by optimizing solvent systems (e.g., tetrahydrofuran/water mixtures) and reaction temperatures (30–80°C) .

Applications in Pharmaceutical and Chemical Research

Intermediate for Lipase Inhibitors

The compound’s structural similarity to tetrahydrolipstatin (orlistat) precursors highlights its role in anti-obesity drug synthesis. Orlistat, a pancreatic lipase inhibitor, relies on β-lactone intermediates derived from dihydroxyhexadecanoic acid analogues .

Surfactant and Emulsifier Development

The amphiphilic nature of (2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid makes it a candidate for non-ionic surfactants. Its hydroxyl groups can form hydrogen bonds with aqueous phases, while the alkyl chain interacts with hydrophobic substrates.

Exposure RouteFirst Aid Measures
Skin ContactRinse with water; remove contaminated clothing.
Eye ContactFlush with water for 15 minutes; seek medical attention.
InhalationMove to fresh air; administer oxygen if necessary.

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):
    1H^1\text{H} and 13C^{13}\text{C} NMR spectra resolve the stereochemistry, with hydroxyl protons appearing as broad singlets (δ 1.5–2.5 ppm) and alkyl chain signals between δ 0.8–1.4 ppm.

  • Mass Spectrometry:
    High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 372.6, consistent with the molecular formula.

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